molecular formula C11H11ClO3 B1317259 Methyl 3-chloro-4-prop-2-enoxybenzoate CAS No. 65650-43-3

Methyl 3-chloro-4-prop-2-enoxybenzoate

Cat. No.: B1317259
CAS No.: 65650-43-3
M. Wt: 226.65 g/mol
InChI Key: MUSKTDHSNAQYFW-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-prop-2-enoxybenzoate is an organic compound with a complex structure that includes a benzoate ester, a chloro substituent, and an allyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-4-prop-2-enoxybenzoate typically involves the esterification of 3-chloro-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The resulting methyl 3-chloro-4-hydroxybenzoate is then reacted with allyl bromide under basic conditions to introduce the allyloxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-prop-2-enoxybenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The allyloxy group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic substitution: Formation of substituted benzoates.

    Oxidation: Formation of epoxides or hydroxylated derivatives.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 3-chloro-4-prop-2-enoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-prop-2-enoxybenzoate involves its interaction with specific molecular targets. The chloro and allyloxy groups can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially altering their function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-chloro-4-hydroxybenzoate: Lacks the allyloxy group, making it less reactive in certain transformations.

    Methyl 4-chloro-3-[(prop-2-en-1-yl)oxy]benzoate: Isomeric compound with different substitution pattern, affecting its reactivity and applications.

    Methyl 3-bromo-4-[(prop-2-en-1-yl)oxy]benzoate: Similar structure but with a bromo substituent, which can influence its chemical behavior.

Uniqueness

Methyl 3-chloro-4-prop-2-enoxybenzoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

methyl 3-chloro-4-prop-2-enoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-3-6-15-10-5-4-8(7-9(10)12)11(13)14-2/h3-5,7H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSKTDHSNAQYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50535231
Record name Methyl 3-chloro-4-[(prop-2-en-1-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50535231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65650-43-3
Record name Methyl 3-chloro-4-[(prop-2-en-1-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50535231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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